molecular formula C11H19N5O11P2 B1140820 7n-Methyl-8-hydroguanosine-5'-diphosphate CAS No. 104809-16-7

7n-Methyl-8-hydroguanosine-5'-diphosphate

Cat. No.: B1140820
CAS No.: 104809-16-7
M. Wt: 459.24 g/mol
InChI Key: QQODJOAVWUWVHJ-KQYNXXCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate typically involves the methylation of guanosine derivatives followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The phosphorylation step can be achieved using phosphorylating agents like phosphorus oxychloride or phosphoric acid under controlled conditions .

Industrial Production Methods

Industrial production of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

7n-Methyl-8-Hydroguanosine-5’-Diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7n-Methyl-8-Hydroguanosine-5’-Diphosphate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylguanosine-5’-Diphosphate
  • 8-Hydroguanosine-5’-Diphosphate
  • 7-Methyl-8-Hydroguanosine-5’-Monophosphate

Uniqueness

7n-Methyl-8-Hydroguanosine-5’-Diphosphate is unique due to its specific methylation and phosphorylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODJOAVWUWVHJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909228
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-16-7
Record name 7-Methylguanosine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-methyl-7,8-dihydroguanosine-5'-diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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